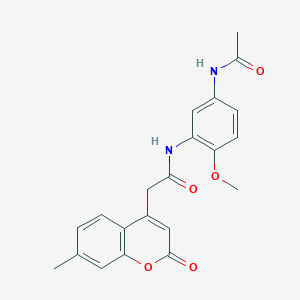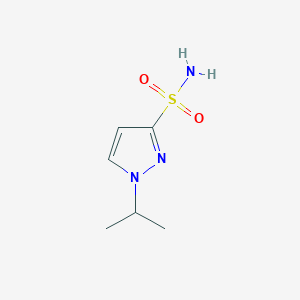![molecular formula C27H26N4O5S B2684857 N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide CAS No. 896699-08-4](/img/structure/B2684857.png)
N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide is a useful research compound. Its molecular formula is C27H26N4O5S and its molecular weight is 518.59. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Quinazolin-4-yl-aminobenzenesulfonamide derivatives, which are structurally related to the compound , have been synthesized and characterized. Their structures were confirmed using various spectroscopic techniques and X-ray diffraction studies. These studies are crucial for understanding the molecular interactions and properties of similar compounds (Kumar et al., 2018).
Antiviral Activities
- Novel quinazolin-4(3H)-one derivatives, which share a core structure with the compound , have demonstrated significant antiviral activities against a range of viruses including influenza and severe acute respiratory syndrome corona virus (Selvam et al., 2007).
Anticancer Properties
- Certain quinazolinone derivatives have exhibited high anti-monoamine oxidase and antitumor activity, suggesting potential applications in cancer treatment. This indicates that compounds with similar structures, like the one , might also possess antitumor properties (Markosyan et al., 2015).
Thymidylate Synthase Inhibition
- Analogous compounds such as N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid have been investigated for their potential in inhibiting thymidylate synthase, a key enzyme in DNA synthesis. This suggests that compounds like N-(1,3-Benzodioxol-5-yl)-2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide may have similar applications (Tochowicz et al., 2013).
Antimicrobial Activities
- Some quinazolin-4(3H)-one derivatives have shown promising antimicrobial activity, indicating the potential of similar compounds in treating bacterial infections (Alagarsamy et al., 2015).
Neuroprotective Effects
- Compounds like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, which share structural elements with the compound , have demonstrated neuroprotective effects in cerebral ischemia, suggesting a potential application in neurological disorders (Sheardown et al., 1990).
Inhibition of Kinase Domains
- 2-(Quinazolin-4-ylamino)-[1,4] benzoquinone derivatives, structurally related to the compound , have been found to be potent inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). This suggests potential applications in targeting specific kinase domains for therapeutic purposes (Wissner et al., 2005).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S/c1-4-24(26(32)29-16-9-10-22-23(13-16)36-15-35-22)37-27-30-21-8-6-5-7-20(21)25(31-27)28-17-11-18(33-2)14-19(12-17)34-3/h5-14,24H,4,15H2,1-3H3,(H,29,32)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCDQQMNQNTPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NC5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide](/img/structure/B2684774.png)
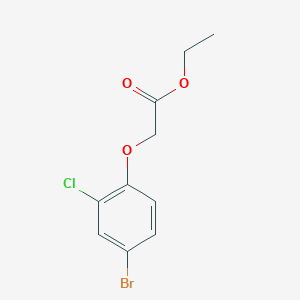
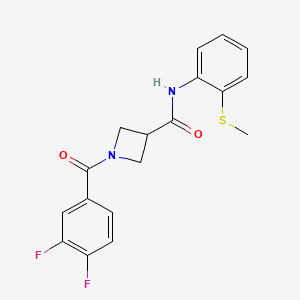
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2684781.png)

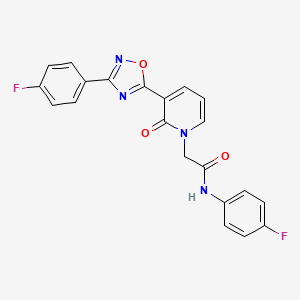
![Oxiran-2-yl-[4-[[2-(trifluoromethyl)phenoxy]methyl]piperidin-1-yl]methanone](/img/structure/B2684788.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/no-structure.png)

![2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol](/img/structure/B2684791.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2684792.png)
